Cas no 314298-14-1 (4-fluoro-2-methoxy-5-methyl-aniline)

4-fluoro-2-methoxy-5-methyl-aniline structure
314298-14-1 structure
商品名:4-fluoro-2-methoxy-5-methyl-aniline
CAS番号:314298-14-1
MF:C8H10NOF
メガワット:155.1695
MDL:MFCD15527525
CID:301084
PubChem ID:18468150

4-fluoro-2-methoxy-5-methyl-aniline 化学的及び物理的性質

名前と識別子

    • Benzenamine,4-fluoro-2-methoxy-5-methyl-
    • 4-fluoro-2-methoxy-5-methylaniline
    • 4-fluoro-2-methoxy-5-methyl-phenylamine
    • Benzenamine,4-fluoro-2-methoxy-5-methyl
    • 4-fluoro-2-methoxy-5-methyl-aniline
    • 314298-14-1
    • DTXSID20594138
    • EN300-200488
    • SB76529
    • BNELZNXETORJHL-UHFFFAOYSA-N
    • CS-0450884
    • SCHEMBL5466626
    • MDL: MFCD15527525
    • インチ: InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3
    • InChIKey: BNELZNXETORJHL-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1F)OC)N

計算された属性

  • せいみつぶんしりょう: 155.07500
  • どういたいしつりょう: 155.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • PSA: 35.25000
  • LogP: 2.30610

4-fluoro-2-methoxy-5-methyl-aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-200488-1.0g
4-fluoro-2-methoxy-5-methylaniline
314298-14-1 95%
1g
$743.0 2023-06-04
Enamine
EN300-200488-5.0g
4-fluoro-2-methoxy-5-methylaniline
314298-14-1 95%
5g
$2152.0 2023-06-04
Enamine
EN300-200488-2.5g
4-fluoro-2-methoxy-5-methylaniline
314298-14-1 95%
2.5g
$1454.0 2023-09-16
Enamine
EN300-200488-10g
4-fluoro-2-methoxy-5-methylaniline
314298-14-1 95%
10g
$3191.0 2023-09-16
Enamine
EN300-200488-1g
4-fluoro-2-methoxy-5-methylaniline
314298-14-1 95%
1g
$743.0 2023-09-16
1PlusChem
1P00CNS1-100mg
Benzenamine, 4-fluoro-2-methoxy-5-methyl- (9CI)
314298-14-1 95%
100mg
$369.00 2024-05-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0477-250mg
4-fluoro-2-methoxy-5-methyl-aniline
314298-14-1 95%
250mg
¥1056.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0477-1g
4-fluoro-2-methoxy-5-methyl-aniline
314298-14-1 95%
1g
¥2640.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0477-500mg
4-fluoro-2-methoxy-5-methyl-aniline
314298-14-1 95%
500mg
¥1762.0 2024-04-20
1PlusChem
1P00CNS1-10g
Benzenamine, 4-fluoro-2-methoxy-5-methyl- (9CI)
314298-14-1 95%
10g
$4006.00 2024-05-06

4-fluoro-2-methoxy-5-methyl-aniline 合成方法

4-fluoro-2-methoxy-5-methyl-aniline 関連文献

4-fluoro-2-methoxy-5-methyl-anilineに関する追加情報

4-Fluoro-2-Methoxy-5-Methyl-Aniline: An Overview of CAS No. 314298-14-1

4-Fluoro-2-methoxy-5-methyl-aniline (CAS No. 314298-14-1) is a versatile organic compound with a unique combination of functional groups that make it an important intermediate in various chemical and pharmaceutical applications. This compound is characterized by its aromatic ring substituted with a fluoro, methoxy, and methyl group, which collectively impart distinct chemical and physical properties. In this article, we will delve into the structure, synthesis, properties, and applications of 4-fluoro-2-methoxy-5-methyl-aniline, highlighting recent advancements in the field.

The molecular formula of 4-fluoro-2-methoxy-5-methyl-aniline is C9H11NOF, and its molecular weight is approximately 168.19 g/mol. The compound's structure consists of a benzene ring with a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position. The presence of these substituents significantly influences the compound's reactivity and stability, making it a valuable building block in synthetic chemistry.

Synthesis of 4-Fluoro-2-Methoxy-5-Methyl-Aniline

The synthesis of 4-fluoro-2-methoxy-5-methyl-aniline can be achieved through various methods, each with its own advantages and limitations. One common approach involves the nitration of the corresponding anisole derivative followed by reduction to form the aniline. For instance, starting from 2-methoxy-5-methyl-benzenamine, the nitration step can be performed using nitric acid in the presence of sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas over a palladium catalyst or through chemical reduction with iron powder in acidic conditions.

An alternative synthetic route involves the direct substitution of fluorine onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Physical and Chemical Properties

4-Fluoro-2-methoxy-5-methyl-aniline is a colorless to pale yellow liquid with a characteristic amine odor. It has a boiling point of around 170°C at atmospheric pressure and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound exhibits moderate solubility in water due to the presence of the methoxy group.

The electronic properties of 4-fluoro-2-methoxy-5-methyl-aniline are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group. This balance results in a molecule with unique reactivity profiles, making it suitable for various chemical transformations. For example, the compound can undergo nucleophilic substitution reactions at the fluorine position to form new derivatives with different functional groups.

Applications in Pharmaceutical Research

4-Fluoro-2-methoxy-5-methyl-aniline has gained significant attention in pharmaceutical research due to its potential as an intermediate in drug discovery and development. The compound's ability to form stable derivatives through various chemical reactions makes it a valuable starting material for synthesizing bioactive molecules.

Recent studies have explored the use of 4-fluoro-2-methoxy-5-methyl-aniline-derived compounds in developing novel therapeutic agents for various diseases. For instance, researchers have synthesized derivatives that exhibit potent anti-inflammatory and analgesic properties by modifying the substituents on the aromatic ring. These compounds have shown promise in preclinical studies for treating conditions such as arthritis and chronic pain.

In addition to its pharmaceutical applications, 4-fluoro-2-methoxy-5-methyl-aniline has been used as a building block in agrochemical research. Derivatives of this compound have been shown to possess herbicidal and fungicidal activities, making them potential candidates for developing new crop protection products.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, including 4-fluoro-2-methoxy-5-methyl-aniline. While this compound is not classified as hazardous under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to prevent skin contact and inhalation. Additionally, appropriate ventilation should be used to minimize exposure to vapors.

In conclusion, 4-fluoro-2-methoxy-5-methyl-aniline (CAS No. 314298-14-1) is a multifaceted organic compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structure and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and developing new therapeutic agents. As research continues to advance, we can expect to see more innovative applications of this versatile compound in the future.

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Amadis Chemical Company Limited
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